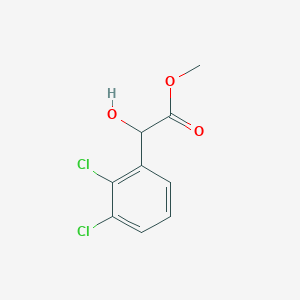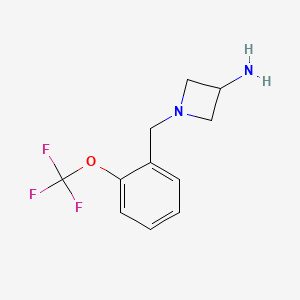
Methyl 2-(2,3-dichlorophenyl)-2-hydroxyacetate
概要
説明
Methyl 2-(2,3-dichlorophenyl)-2-hydroxyacetate is an organic compound with the molecular formula C9H8Cl2O3 It is a derivative of acetic acid and contains a dichlorophenyl group, which contributes to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,3-dichlorophenyl)-2-hydroxyacetate typically involves the esterification of 2-(2,3-dichlorophenyl)-2-hydroxyacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2-(2,3-dichlorophenyl)-2-hydroxyacetic acid+methanolsulfuric acidMethyl 2-(2,3-dichlorophenyl)-2-hydroxyacetate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction is typically carried out at elevated temperatures to accelerate the esterification process.
化学反応の分析
Types of Reactions
Methyl 2-(2,3-dichlorophenyl)-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 2-(2,3-dichlorophenyl)-2-oxoacetic acid or 2-(2,3-dichlorophenyl)-2-oxoacetate.
Reduction: Formation of 2-(2,3-dichlorophenyl)-2-hydroxyethanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2-(2,3-dichlorophenyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes.
作用機序
The mechanism of action of Methyl 2-(2,3-dichlorophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The dichlorophenyl group may enhance its binding affinity to target proteins, leading to specific biological effects. The exact pathways and molecular targets involved can vary based on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Methyl 2-(2,4-dichlorophenyl)-2-hydroxyacetate
- Methyl 2-(2,5-dichlorophenyl)-2-hydroxyacetate
- Methyl 2-(2,6-dichlorophenyl)-2-hydroxyacetate
Uniqueness
Methyl 2-(2,3-dichlorophenyl)-2-hydroxyacetate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The 2,3-dichlorophenyl group may confer distinct properties compared to other dichlorophenyl derivatives, making it a valuable compound for targeted research and applications.
特性
IUPAC Name |
methyl 2-(2,3-dichlorophenyl)-2-hydroxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-14-9(13)8(12)5-3-2-4-6(10)7(5)11/h2-4,8,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIYXISMBHIJAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C(=CC=C1)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Propan-2-ylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466568.png)
![1-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466570.png)
![1-[(2-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466573.png)
![1-{[(4-Bromophenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466574.png)
![1-{[(4-Fluorophenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466575.png)
![4-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}phenol](/img/structure/B1466578.png)
![1-{[(4-Chlorophenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466579.png)
![1-[(Benzylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466580.png)
![1-[(Cyclohexylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B1466582.png)
![1-[(Propan-2-ylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B1466584.png)
![2-[(3-Aminoazetidin-1-yl)methyl]-6-methoxyphenol](/img/structure/B1466586.png)
![1-[(2-Ethoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1466588.png)
![1-{[(4-Aminophenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466589.png)

